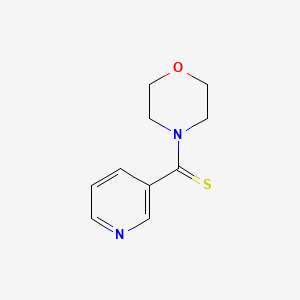
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene, also known as FNTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNTP is a highly fluorinated molecule that contains a nitro group and a phenyl ring.
Applications De Recherche Scientifique
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
In materials science, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has also been used as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is not fully understood. However, it is believed that 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene exerts its biological activity by interacting with specific proteins or enzymes in cells. In cancer cells, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has been shown to inhibit the activity of the proteasome, a cellular protein degradation system. This leads to the accumulation of misfolded proteins and ultimately induces apoptosis.
Biochemical and Physiological Effects
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized using various methods. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is also highly fluorinated, which makes it a useful probe for fluorescence-based assays. However, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is also expensive to synthesize, which limits its availability for research.
Orientations Futures
There are several future directions for the research on 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene. One direction is to study its potential applications in drug discovery. 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has shown promising anticancer and anti-inflammatory properties, and further research could lead to the development of novel drugs. Another direction is to study the mechanism of action of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene in more detail. Understanding how 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene interacts with specific proteins and enzymes could lead to the development of more potent and selective compounds. Finally, 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene could be used as a building block for the synthesis of novel materials with unique properties.
Méthodes De Synthèse
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination. The most commonly used method for the synthesis of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-fluorophenylboronic acid with 2-nitro-4-(trifluoromethyl)iodobenzene in the presence of a palladium catalyst. This method has been optimized to produce high yields of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene with high purity.
Propriétés
IUPAC Name |
1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-9-3-1-2-4-11(9)21-12-6-5-8(13(15,16)17)7-10(12)18(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDFAAGBYOGMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)


![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)



![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)

